molecular formula C13H15NO2 B1349266 5-(Isopropoxymethyl)-8-quinolinol CAS No. 22049-21-4

5-(Isopropoxymethyl)-8-quinolinol

Cat. No.: B1349266
CAS No.: 22049-21-4
M. Wt: 217.26 g/mol
InChI Key: SEHAKMLLHGQTSZ-UHFFFAOYSA-N
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Description

5-(Isopropoxymethyl)-8-quinolinol is an organic compound belonging to the quinolinol family Quinolinols are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isopropoxymethyl)-8-quinolinol typically involves the alkylation of 8-quinolinol with isopropoxymethyl halides under basic conditions. A common method includes:

    Starting Material: 8-quinolinol.

    Reagent: Isopropoxymethyl chloride or bromide.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: Dimethylformamide (DMF) or acetonitrile.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(Isopropoxymethyl)-8-quinolinol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

5-(Isopropoxymethyl)-8-quinolinol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating infections and certain cancers.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other quinoline-based compounds.

Mechanism of Action

The mechanism of action of 5-(Isopropoxymethyl)-8-quinolinol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in microbial metabolism and cellular signaling pathways.

    Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell membranes, and interference with DNA replication processes.

Comparison with Similar Compounds

    8-Quinolinol: The parent compound, known for its broad-spectrum antimicrobial activity.

    5-Methyl-8-quinolinol: A derivative with enhanced lipophilicity and bioavailability.

    5-Ethoxymethyl-8-quinolinol: Similar in structure but with different pharmacokinetic properties.

Uniqueness: 5-(Isopropoxymethyl)-8-quinolinol stands out due to its specific isopropoxymethyl group, which imparts unique physicochemical properties, such as increased solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(propan-2-yloxymethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(2)16-8-10-5-6-12(15)13-11(10)4-3-7-14-13/h3-7,9,15H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHAKMLLHGQTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C2C=CC=NC2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278921
Record name 5-[(1-Methylethoxy)methyl]-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22049-21-4
Record name 5-[(1-Methylethoxy)methyl]-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22049-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Methylethoxy)methyl]-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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